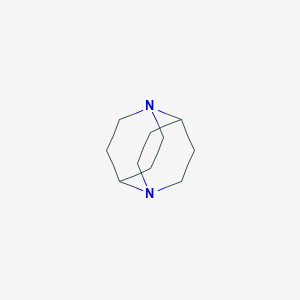

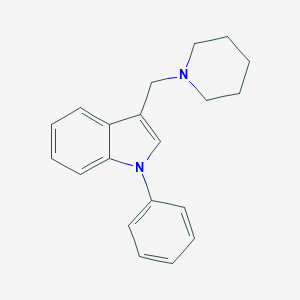

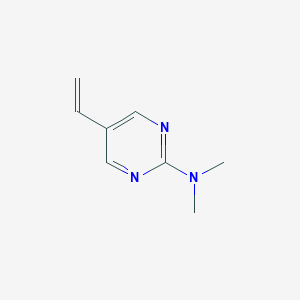

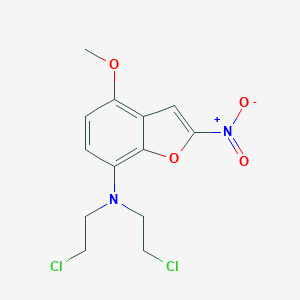

![molecular formula C13H12ClN3O B034219 4-氯-7-(2-呋喃甲基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 103026-14-8](/img/structure/B34219.png)

4-氯-7-(2-呋喃甲基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives involves multi-step processes that typically start from simple precursors like dimethyl malonate, undergoing various transformations including chlorination, alkylation, and cyclization to achieve the desired compound. An example includes an improved synthesis route for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating operational simplicity and practicality for obtaining pyrrolo[2,3-d]pyrimidine building blocks with significant yields (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied, revealing insights into their planarity, substituent effects, and electronic configurations. Detailed structural analysis often involves spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the presence of specific functional groups (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by the nature of substituents on the pyrimidine ring. These reactions are crucial for modifying the chemical structure for specific applications, such as enhancing biological activity or altering physical properties (Iuhas et al., 2002).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as melting points, solubility, and crystal structure, are essential for their application in chemical synthesis and drug formulation. These properties can be tailored through molecular design and synthesis optimization to suit specific requirements (Salih & Al-Sammerrai, 1986).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are pivotal for the application of pyrrolo[2,3-d]pyrimidine derivatives in chemical synthesis and pharmaceutical development. Studies have detailed the reactivity patterns and provided insights into designing molecules with desired chemical behaviors (Gangjee et al., 2010).

科学研究应用

合成和药用应用

4-氯-7-(2-呋喃甲基)-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶及其衍生物已被广泛研究其药用性质。它们主要通过达金-韦斯特反应和迪姆罗特重排合成,提供了一种生态和经济的过程 (Fischer & Misun, 2001)。还描述了一种从丙二酸二甲酯合成该化合物的改进方法,突出了其在合成吡咯并[2,3-d]嘧啶基本单元方面的实用性 (Zhang et al., 2018)。

抗肿瘤和抗病毒活性

吡咯并[2,3-d]嘧啶衍生物,包括4-氯衍生物,已被研究其抗肿瘤和抗病毒活性。一项研究合成了一种衍生物(BW301U),发现它是哺乳动物双氢叶酸还原酶的有效脂溶性抑制剂,在大鼠的Walker 256肉瘤中显示出显著活性 (Grivsky et al., 1980)。此外,某些4-取代和4,5-二取代的吡咯并[2,3-d]嘧啶已显示出抗增殖和抗病毒活性,特别针对人类巨细胞病毒和单纯疱疹病毒1型 (Pudlo et al., 1990)。

抗炎活性

一系列新型吡咯并[2,3-d]嘧啶衍生物已被合成并评估其体内抗炎活性。一些化合物显示出显著活性,表明在与炎症相关的疾病中具有潜在的治疗应用 (Mohamed, Kamel, & Abd El-hameed, 2013)。

黄嘌呤氧化酶抑制

吡咯并[2,3-d]嘧啶的N-甲基异构体已被合成并发现是黄嘌呤氧化酶的抑制剂,这是一种参与嘌呤代谢的酶。这表明在与嘌呤代谢相关的疾病中具有潜在应用 (Seela et al., 1984)。

新异环系统的合成

该化合物的衍生物已被用于合成新的异环系统,如吡咯并[2,3-d]吡唑并[5,4-b]吡啶,展示了其在扩展化学合成范围和创造具有潜在药理活性的新分子方面的实用性 (Azimov et al., 1982)。

属性

IUPAC Name |

4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOMYVNTKCHMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545668 |

Source

|

| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

103026-14-8 |

Source

|

| Record name | 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。